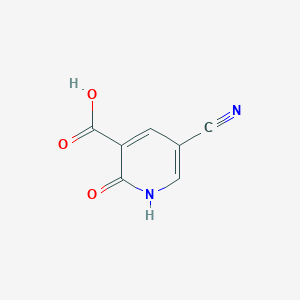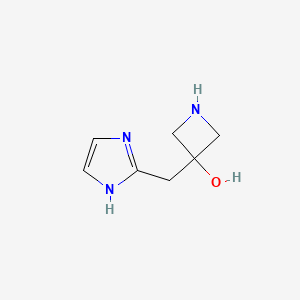
3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol is a compound that features both an imidazole ring and an azetidine ring The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, while the azetidine ring is a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol typically involves the formation of the imidazole ring followed by the construction of the azetidine ring. One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, which is then further reacted with appropriate reagents to introduce the azetidine moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrogen atoms in the imidazole ring can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives.
Scientific Research Applications
3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, which can influence the activity of enzymes and other proteins. The azetidine ring may also contribute to the compound’s biological activity by interacting with various molecular pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-imidazol-2-yl)azetidin-3-ol: Similar structure but with a methyl group on the imidazole ring.
3-(1-Methyl-1H-imidazol-2-yl)azetidin-3-ol dihydrochloride: A dihydrochloride salt form of the compound.
Uniqueness
3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol is unique due to the presence of both the imidazole and azetidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-(1H-imidazol-2-ylmethyl)azetidin-3-ol |
InChI |
InChI=1S/C7H11N3O/c11-7(4-8-5-7)3-6-9-1-2-10-6/h1-2,8,11H,3-5H2,(H,9,10) |
InChI Key |
HDQNHOSNUPFDAN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(CC2=NC=CN2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



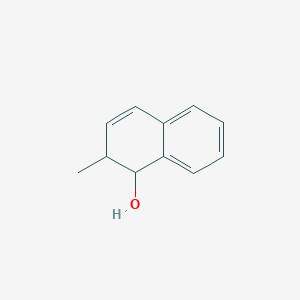
![(1H-Pyrazolo[4,3-c]pyridin-6-yl)boronic acid](/img/structure/B11919851.png)
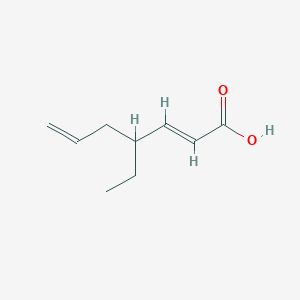

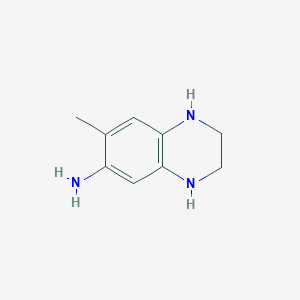

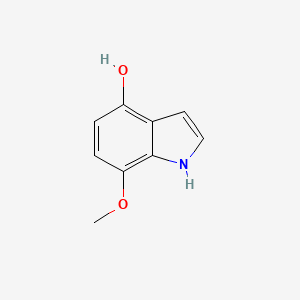
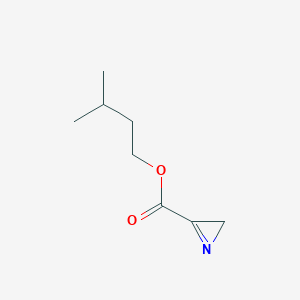
![2H-Cyclopenta[3,4]pyrazolo[1,5-A]pyrimidine](/img/structure/B11919879.png)
![4-Ethoxy-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11919887.png)
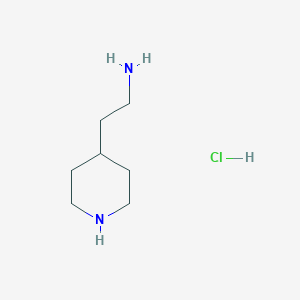
![2H-Imidazo[4,5-D]oxazolo[5,4-B]pyridine](/img/structure/B11919895.png)
